molecular formula C19H23N3O5 B15043704 Cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15043704
M. Wt: 373.4 g/mol
InChI Key: KENDVUHOEGTYFB-UHFFFAOYSA-N
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Description

Cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes a cycloheptyl group, a nitrophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cycloheptanone with ethyl acetoacetate in the presence of a base, followed by the addition of 4-nitrobenzaldehyde. The reaction mixture is then subjected to cyclization under acidic conditions to form the tetrahydropyrimidine ring. The final product is obtained after esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of Cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cycloheptyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
  • Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Uniqueness

Cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the cycloheptyl group and the tetrahydropyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

cycloheptyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H23N3O5/c1-12-16(18(23)27-15-6-4-2-3-5-7-15)17(21-19(24)20-12)13-8-10-14(11-9-13)22(25)26/h8-11,15,17H,2-7H2,1H3,(H2,20,21,24)

InChI Key

KENDVUHOEGTYFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3CCCCCC3

Origin of Product

United States

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